molecular formula C10H11ClO3 B14646660 Benzoyl chloride, 2,6-dimethoxy-4-methyl- CAS No. 54812-40-7

Benzoyl chloride, 2,6-dimethoxy-4-methyl-

Cat. No.: B14646660
CAS No.: 54812-40-7
M. Wt: 214.64 g/mol
InChI Key: OMCHUCFSNUINBC-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2,6-dimethoxy-4-methyl-: is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, characterized by the presence of two methoxy groups and one methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,6-dimethoxy-4-methyl-, typically involves the chlorination of the corresponding benzoic acid derivative. One common method is the reaction of 2,6-dimethoxy-4-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction proceeds as follows:

C10H12O4+SOCl2C10H11ClO3+SO2+HCl\text{C10H12O4} + \text{SOCl2} \rightarrow \text{C10H11ClO3} + \text{SO2} + \text{HCl} C10H12O4+SOCl2→C10H11ClO3+SO2+HCl

Industrial Production Methods: In industrial settings, the production of benzoyl chloride, 2,6-dimethoxy-4-methyl-, may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), leading to the formation of ketones.

    Hydrolysis: In the presence of water, benzoyl chloride, 2,6-dimethoxy-4-methyl-, hydrolyzes to form the corresponding benzoic acid derivative and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine.

    Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Water or aqueous solutions under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Friedel-Crafts Acylation: Aromatic ketones.

    Hydrolysis: 2,6-dimethoxy-4-methylbenzoic acid and hydrochloric acid.

Scientific Research Applications

Chemistry: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for more complex molecules.

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions. This modification can help in studying protein functions and interactions.

Industry: In the industrial sector, benzoyl chloride, 2,6-dimethoxy-4-methyl-, is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2,6-dimethoxy-4-methyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack. The methoxy and methyl groups on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    Benzoyl chloride: The parent compound without the methoxy and methyl substituents.

    2,4-Dimethoxybenzoyl chloride: A similar compound with methoxy groups at different positions on the benzene ring.

    4-Methylbenzoyl chloride: A compound with a methyl group at the para position relative to the benzoyl chloride group.

Uniqueness: Benzoyl chloride, 2,6-dimethoxy-4-methyl-, is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. These substituents can affect the compound’s reactivity, making it suitable for specific applications where other benzoyl chloride derivatives may not be as effective.

Properties

CAS No.

54812-40-7

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2,6-dimethoxy-4-methylbenzoyl chloride

InChI

InChI=1S/C10H11ClO3/c1-6-4-7(13-2)9(10(11)12)8(5-6)14-3/h4-5H,1-3H3

InChI Key

OMCHUCFSNUINBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)Cl)OC

Origin of Product

United States

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